8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound is a spirocyclic derivative featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a 4-chlorobenzoyl group at position 8 and a 4-fluorobenzyl group at position 2. Its structure combines lipophilic aromatic moieties with a rigid spirocyclic scaffold, which enhances binding specificity to biological targets such as neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c22-16-5-3-15(4-6-16)18(27)25-11-9-21(10-12-25)19(28)26(20(29)24-21)13-14-1-7-17(23)8-2-14/h1-8H,9-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPBNLXYROTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach is to use a spirocyclization reaction, where a linear precursor undergoes cyclization to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different ketones or alcohols, while substitution reactions could introduce new functional groups into the spirocyclic structure .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione as an anticancer agent. Research indicates that derivatives of triazaspiro compounds exhibit inhibitory effects on various cancer cell lines. For instance, a study demonstrated that these compounds could inhibit the growth of tumor cells by inducing apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic functions. This makes it a candidate for further development as an antibiotic agent .
Neuroprotective Effects
Research suggests that the triazaspiro framework may confer neuroprotective properties. Preliminary studies indicate that the compound can reduce oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . This aspect opens avenues for exploring its use in neuropharmacology.
Table 1: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of 8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Rigidity : The spirocyclic core restricts conformational flexibility, improving target selectivity over linear analogs like MDL 100,907 .
- Electron-Withdrawing Groups : Fluorine and chlorine substituents may enhance metabolic stability and receptor binding via hydrophobic interactions .
Yield Comparison:
- Analogs with bulkier substituents (e.g., 3-fluorobenzenesulfonyl) show lower yields (~32%) due to steric hindrance .
- Microwave-assisted synthesis (e.g., 220°C for 1 hour) improves reaction efficiency for spirocyclic derivatives .
Activity:
- 5-HT2A Receptor Antagonism: The fluorobenzyl moiety in the target compound is structurally analogous to MDL 100,907, a 5-HT2A antagonist with subnanomolar potency . However, the spirocyclic core may reduce off-target effects compared to non-spiro analogs.
Biological Activity
The compound 8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1021031-87-7) is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H19ClFN3O3
- Molecular Weight : 415.8453 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Recent studies have indicated that derivatives of the triazaspiro[4.5]decane scaffold exhibit significant cardioprotective effects. Specifically:
- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Research has shown that these compounds can inhibit the opening of mPTP, which is critical in preventing myocardial cell death during ischemic events. The mechanism appears to be independent of the Glu119 residue in the ATP synthase c subunit, which is typically involved in proton translocation during ATP synthesis .
- Cell Viability and Toxicity : In vitro studies have demonstrated that treatment with these compounds does not adversely affect cell viability or intracellular ATP levels, contrasting with known toxic effects associated with Oligomycin A, a common mitochondrial inhibitor .
Biological Activity Data
Case Studies
- Cardioprotective Agents : A study published in International Journal of Molecular Sciences highlighted the efficacy of triazaspiro[4.5]decane derivatives in protecting cardiac tissues during reperfusion injury. The findings suggest that these compounds can serve as adjunct therapies in myocardial infarction treatment by modulating mPTP activity without inducing toxicity .
- Structure-Activity Relationship (SAR) : Another investigation focused on optimizing the structure of triazaspiro[4.5]decane derivatives to enhance their biological activity. The study established that specific modifications in the chemical structure could significantly improve their effectiveness as mPTP inhibitors while maintaining low toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
